molecular formula C11H17ClN2O2S B1524765 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride CAS No. 1174143-24-8

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride

Cat. No. B1524765
CAS RN: 1174143-24-8
M. Wt: 276.78 g/mol
InChI Key: BAOCNBVLYDBGJA-UHFFFAOYSA-N
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Description

“1-(Phenylsulfonyl)-4-piperidinamine hydrochloride” is a chemical compound with the molecular formula C11H16N2O2S . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride: can be utilized in the synthesis of unsaturated adamantane derivatives. These derivatives are significant due to their high reactivity, which offers extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives. These include monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Heterocyclic Synthesis

This compound serves as a crucial intermediate in heterocyclic synthesis. It’s particularly valuable in the chemistry of phenyl sulfonylacetophenone, a key synthon in synthetic organic chemistry. β-Ketosulfone, derived from this compound, is an active C–H acid widely used as a nucleophile in many organic transformations, including the synthesis of five- and six-membered ring systems containing one or two heteroatoms .

Synthesis of Fused Heterocycles

The compound is also instrumental in the synthesis of fused heterocycles. It acts as a starting material for the creation of cyclopropane, cyclopentene, and cyclohexanone derivatives. Its role as a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions is of high synthetic importance .

Biological Applications

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride: is involved in the synthesis of compounds with biological properties. These include herbicidal, bactericidal, antifungal, algicidal, and insecticidal activities. The compound’s derivatives are useful in preventing aquatic organisms from attaching to fishing nets and ship hulls, showcasing its practical applications in marine biology .

Synthesis of γ- and δ-Ketosulfones

The compound is used for the synthesis of γ- and δ-ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives. Its high reactivity makes it a valuable intermediate in various synthetic pathways, including Michael and Knoevenagel reactions .

Photocatalytic Applications

Lastly, 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride finds use in photocatalytic applications. It’s involved in reactions utilizing mild oxidants such as iodosobenzene, which are crucial for obtaining high yields in various synthetic processes .

properties

IUPAC Name

1-(benzenesulfonyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10H,6-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOCNBVLYDBGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-4-piperidinamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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